Acetochloro-beta-D-glucose
Overview
Description
Acetochloro-beta-D-glucose is a chemical compound with the molecular formula C14H19ClO9 . It is also known by other names such as 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride . It has a molecular weight of 366.75 g/mol . This compound is used in various research applications .
Molecular Structure Analysis
The molecular structure of Acetochloro-beta-D-glucose includes an acetoxymethyl group and three acetyloxy groups attached to a six-membered chlorooxane ring . The compound’s IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate . The compound’s InChI and SMILES strings provide more detailed information about its molecular structure .Physical And Chemical Properties Analysis
Acetochloro-beta-D-glucose has a molecular weight of 366.75 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Biosensor Development for Pesticide Detection
A significant application of Acetochloro-beta-D-glucose in scientific research is in the development of biosensors for detecting pesticides in food. A study conducted by Jin, Gong, and Zhou (2017) demonstrated the construction of a photoelectrochemical (PEC) biosensor activated by visible light, which utilizes the inhibitory effect of the pesticide acetochlor on glucose oxidase (GOx) activity. This biosensor employed an NH2-MIL-125(Ti)/TiO2 nanocomposite for immobilizing GOx, revealing a sensitive detection mechanism for acetochlor in vegetables and fruits. The decrease in photocurrent generated by the GOx/CS/NH2-MIL-125(Ti)/TiO2 nanocomposite in the presence of acetochlor directly correlates with the pesticide's concentration, showcasing a practical application for monitoring food safety (Dangqin Jin, Aiqin Gong, Hui Zhou, 2017).
Glucose Oxidase Production and Characterization
The production and characterization of glucose oxidase, an enzyme that catalyzes the oxidation of beta-D-glucose to gluconic acid while reducing molecular oxygen to hydrogen peroxide, have significant implications in biotechnological applications. Bankar et al. (2009) provided a comprehensive overview of the microbial production, recovery, purification, and application of glucose oxidase. This enzyme finds extensive use across chemical, pharmaceutical, food, beverage, and biotechnological industries, particularly in biosensor development. The review highlights the importance of glucose oxidase in the enzymatic biosensing of glucose, underpinning its broad applicability in industry and research (S. Bankar, Mahesh Bule, R. Singhal, L. Ananthanarayan, 2009).
Safety And Hazards
properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWPSIUIJNAJDV-RKQHYHRCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449861 | |
Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetochloro-beta-D-glucose | |
CAS RN |
4451-36-9 | |
Record name | 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70449861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4451-36-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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